molecular formula C22H24FN3O2 B2854192 3-[(4-fluorophenyl)methyl]-8-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-00-4

3-[(4-fluorophenyl)methyl]-8-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2854192
CAS No.: 1021100-00-4
M. Wt: 381.451
InChI Key: OHFFLELKXRBULA-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-8-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a triazaspirocyclic compound featuring a central 1,3,8-triazaspiro[4.5]decane-2,4-dione core. This structure is substituted at positions 3 and 8 with a 4-fluorobenzyl and 4-methylbenzyl group, respectively. The fluorophenyl and methylphenyl moieties confer distinct electronic and steric properties, influencing its pharmacological profile, including receptor binding affinity, metabolic stability, and solubility. Such compounds are often explored for central nervous system (CNS) applications due to their ability to modulate neurotransmitter receptors .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c1-16-2-4-17(5-3-16)14-25-12-10-22(11-13-25)20(27)26(21(28)24-22)15-18-6-8-19(23)9-7-18/h2-9H,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFFLELKXRBULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methyl]-8-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of substituted benzylamines with cyclic anhydrides under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)methyl]-8-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-fluorophenyl)methyl]-8-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]-8-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituent (Position 3) Substituent (Position 8) Molecular Weight Key Properties/Applications Evidence Source
Target Compound 4-Fluorophenylmethyl 4-Methylphenylmethyl 422.45* Potential CNS modulation; balanced lipophilicity
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - Benzyl 359.36 Intermediate for further derivatization
3-[(4-Methylphenyl)methyl]-8-(thiophene-3-carbonyl)-1,3,8-triazaspiro[4.5]... 4-Methylphenylmethyl Thiophene-3-carbonyl 441.49 Enhanced electronic interactions via thiophene
BI82917 (3-[(4-Methylphenyl)methyl]-8-[3-(trifluoromethyl)benzoyl]-...) 4-Methylphenylmethyl 3-Trifluoromethylbenzoyl 445.43 High metabolic stability; increased bulk
BG14497 (8-(3-Fluorobenzenesulfonyl)-3-[(4-fluorophenyl)methyl]-...) 4-Fluorophenylmethyl 3-Fluorobenzenesulfonyl 435.44 Polar sulfonyl group; potential solubility issues
8-Phenethyl-3-[[4-(4-fluorophenyl)piperazino]methyl]-... 4-Fluorophenyl-piperazinomethyl Phenethyl 465.56 Dual aromatic/amine functionality; antipsychotic potential
8-(2-Ethoxyethyl)-6-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - 2-Ethoxyethyl; 6-methyl 277.28 Alkoxyalkyl chain; anticonvulsant activity


*Calculated molecular weight based on formula C₂₃H₂₃FN₂O₂.

Key Observations:

Substituent Bulk and Lipophilicity: The target compound’s 4-methylphenylmethyl group at position 8 provides moderate lipophilicity compared to bulkier groups like 3-trifluoromethylbenzoyl (BI82917) or sulfonyl (BG14497), which may hinder blood-brain barrier penetration despite enhancing metabolic stability .

Electronic and Steric Effects: Thiophene-3-carbonyl () and benzodioxole carbonyl () substituents introduce heteroaromaticity, altering electronic properties and hydrogen-bonding capacity compared to the target’s purely aromatic substituents. Piperazinomethyl derivatives () exhibit enhanced receptor selectivity due to nitrogen-rich pharmacophores but may suffer from off-target interactions .

Biological Activity :

  • Alkoxyalkyl-substituted analogs (e.g., 8-(2-ethoxyethyl), ) show anticonvulsant activity, suggesting the spiro core’s versatility across therapeutic areas .
  • Sulfonyl and carbonyl groups (BG14497, BI82917) are linked to improved enzyme inhibition but may reduce CNS penetration due to increased polarity .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to other triazaspiro derivatives, involving condensation of substituted piperidines with carbonyl reagents (e.g., uses Pd/C hydrogenation for debenzylation) .
  • Pharmacological Potential: The fluorophenyl and methylphenyl groups balance lipophilicity and receptor affinity, making the compound a candidate for CNS disorders.
  • Comparative Limitations: Unlike BI82917 or BG14497, the target lacks polar functional groups (e.g., sulfonyl, trifluoromethyl), which may limit its utility in non-CNS applications requiring high solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-fluorophenyl)methyl]-8-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions such as nucleophilic substitution, cyclization, and protection/deprotection strategies. For example, triazaspiro cores are often assembled via condensation of carbonyl-containing precursors with amines under acidic or basic conditions . Solvent polarity (e.g., dichloromethane or DMF) and temperature (0–80°C) critically affect cyclization efficiency. Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios of substituents (e.g., fluorophenyl and methylphenyl groups) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this spiro compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent integration and stereochemistry (e.g., distinguishing methylphenyl vs. fluorophenyl environments) .
  • X-ray crystallography : Resolves spirocyclic conformation and torsion angles, critical for understanding steric interactions (e.g., β = 94.46° in analogous triazaspiro structures) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₂₃H₂₄FN₃O₂ expected for this compound) .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound for in vitro studies?

  • Methodological Answer :

  • Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) using shake-flask methods. LogP values predict membrane permeability .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. HPLC tracks decomposition products .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
  • Cellular viability : MTT assays on cancer/neuronal cell lines to assess cytotoxicity (e.g., EC₅₀ values).
  • Molecular docking : Predict binding affinity to receptors (e.g., anticonvulsant targets like GABA receptors) using AutoDock Vina .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with halogen (Cl, Br) or electron-withdrawing groups (e.g., sulfonyl) at the phenyl rings. Compare IC₅₀ values in bioassays .
  • Molecular dynamics simulations : Analyze ligand-receptor binding stability (e.g., RMSD plots) to prioritize synthetic targets .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting potency across assays)?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple assays (e.g., patch-clamp vs. fluorescence) to identify assay-specific artifacts.
  • Off-target profiling : Use proteome-wide screens (e.g., KinomeScan) to rule out nonspecific interactions .

Q. How can pharmacokinetic properties (e.g., metabolic stability, BBB penetration) be experimentally validated?

  • Methodological Answer :

  • Liver microsome assays : Incubate with CYP450 isoforms (e.g., 3A4) to measure half-life.
  • BBB models : Use in vitro co-cultures (e.g., endothelial cells/astrocytes) or in situ perfusion in rodents .

Q. What computational approaches predict the impact of stereochemistry on biological activity?

  • Methodological Answer :

  • Chiral chromatography : Separate enantiomers and test activity disparities.
  • Density functional theory (DFT) : Calculate energy barriers for stereoisomer interconversion .

Q. How do researchers validate synthetic purity for in vivo studies?

  • Methodological Answer :

  • HPLC-DAD/MS : Ensure >95% purity with orthogonal methods (e.g., reverse-phase vs. HILIC).
  • Elemental analysis : Confirm C/H/N/S ratios within 0.4% of theoretical values .

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